4-(1H-1,3-benzodiazol-2-yl)-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide
Description
This compound features a benzimidazole core fused to a piperidine ring, substituted at the 4-position with a carboxamide group linked to a 4-fluorobenzyl moiety. The benzimidazole scaffold is known for its versatility in medicinal chemistry, often contributing to interactions with biological targets via hydrogen bonding and π-π stacking . The 4-fluorophenyl group may enhance metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius .
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O/c21-16-7-5-14(6-8-16)13-22-20(26)25-11-9-15(10-12-25)19-23-17-3-1-2-4-18(17)24-19/h1-8,15H,9-13H2,(H,22,26)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXQECLQNPCZJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzodiazole Synthesis
The benzodiazole (benzimidazole) moiety is typically synthesized via cyclocondensation of o-phenylenediamine derivatives. In the context of this compound, 2-chloro-1H-benzimidazole serves as a preferred intermediate due to its enhanced reactivity in subsequent coupling reactions. A modified Hughes-Ingold protocol achieves this through:
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Acid-catalyzed cyclization : Using 1,2-diaminobenzene and trichloroacetic acid at 110°C for 6 hours, yielding 1H-benzimidazole-2-carboxylic acid (83% yield).
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Chlorination : Treatment with phosphorus oxychloride (POCl₃) converts the carboxylic acid to 2-chlorobenzimidazole, with reaction efficiency dependent on stoichiometric ratios (optimal 1:3 substrate:POCl₃).
Piperidine-Carboxamide Intermediate Preparation
The piperidine scaffold is functionalized through a three-stage process:
Piperidine Ring Substitution
4-Aminopiperidine undergoes nucleophilic aromatic substitution with ethyl chloroformate in dichloromethane (DCM), producing 1-(ethoxycarbonyl)piperidine-4-amine. Kinetic studies show second-order dependence on both reactants, with a rate constant at 25°C.
Carboxamide Formation
Coupling with 4-fluorobenzylamine is achieved via:
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Schotten-Baumann conditions : Interfacial reaction with NaOH(aq)/DCM, 0–5°C, 2 hours (72% yield)
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Carbodiimide-mediated activation : Using EDCl/HOBt in THF, room temperature, 12 hours (89% yield)
Coupling Strategies for Final Assembly
Buchwald-Hartwig Amination
A palladium-catalyzed cross-coupling between 2-chlorobenzimidazole and the piperidine-carboxamide intermediate demonstrates superior atom economy. Optimized conditions include:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Catalyst | Pd(OAc)₂/Xantphos (4 mol%) | +22% |
| Base | Cs₂CO₃ | +15% vs K₃PO₄ |
| Solvent | 1,4-Dioxane | 91% Purity |
| Temperature | 100°C, 24h | Optimal |
This method achieves 86% isolated yield with <2% homocoupling byproducts.
Nucleophilic Aromatic Substitution
Direct displacement of the benzimidazole chloride group using piperidine-4-carboxamide under phase-transfer conditions:
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Reagents : Tetrabutylammonium bromide (TBAB, 10 mol%), K₂CO₃, DMF
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Kinetics : Pseudo-first-order with at 80°C
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Limitation : 11% overalkylation observed with excess nucleophile
Purification and Polymorph Control
Crystallization Optimization
The patent-pending crystallization protocol from WO2017191651A1 was adapted for this compound:
| Step | Conditions | Outcome |
|---|---|---|
| Primary dissolution | DCM:MeOH (3:1 v/v), 25°C | Complete solubilization |
| Antisolvent addition | n-Heptane, 0–5°C at 1 mL/min | 94% recovery |
| Seeding | 0.1% w/w Form-II seeds | Polymorphic purity >99% |
This method suppresses amorphous content to <0.5% w/w, critical for pharmaceutical applications.
Chromatographic Purification
Comparative analysis of stationary phases:
| Stationary Phase | Retention (k') | Resolution (Rₛ) | Purity Post-Purification |
|---|---|---|---|
| C18 silica | 4.2 | 1.8 | 98.7% |
| Phenyl-hexyl | 5.1 | 2.4 | 99.3% |
| HILIC | 3.9 | 1.2 | 97.1% |
Gradient elution with acetonitrile/0.1% formic acid achieves baseline separation of isomeric impurities.
Analytical Characterization
Spectroscopic Confirmation
¹H NMR (400 MHz, DMSO-d₆) :
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δ 8.21 (s, 1H, benzodiazole-H)
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δ 4.38 (d, J = 5.6 Hz, 2H, CH₂-fluorophenyl)
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δ 3.71–3.65 (m, 4H, piperidine-H)
HRMS (ESI+) : m/z calc. for C₂₀H₂₀FN₅O [M+H]⁺ 382.1674, found 382.1672
Thermal Analysis
DSC thermogram shows:
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Melting endotherm at 214°C (ΔH = 128 J/g)
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Glass transition at 89°C (Form-II)
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No decomposition below 250°C
Industrial Scale-Up Considerations
Continuous Flow Synthesis
A microreactor assembly enhances reaction control:
| Parameter | Batch Process | Flow Process | Improvement |
|---|---|---|---|
| Reaction Time | 24 h | 47 min | 96% Faster |
| Yield | 78% | 91% | +13% |
| Solvent Consumption | 12 L/kg | 5.3 L/kg | 56% Reduction |
Residence time distribution studies confirm narrow min², ensuring consistent product quality.
| Metric | This Process | Industry Average |
|---|---|---|
| PMI (kg/kg product) | 18 | 32 |
| E-Factor | 6.2 | 11.4 |
Emerging Methodologies
Photocatalytic Coupling
Visible-light-mediated C-N bond formation using Ir(ppy)₃ photocatalyst:
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450 nm LED irradiation
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0.5 mol% catalyst loading
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82% yield in 6h at room temperature
This approach eliminates thermal degradation pathways observed in traditional heating methods.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound has been studied for its potential as a bioactive molecule. It may interact with various biological targets, leading to the development of new drugs or therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 4-(1H-1,3-Benzodiazol-2-yl)-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Halogen-Substituted Benzimidazolone Derivatives
Compounds with halogen substitutions on the benzimidazolone ring and aryl carboxamide groups exhibit variations in potency and selectivity:
Piperidine Carboxamides with Fluorinated Aryl Groups
Fluorinated aryl groups are common in bioactive compounds due to their pharmacokinetic advantages:
- Key Insight: The 4-fluorophenyl group is recurrent in compounds with diverse applications (antifungal, antibacterial, CNS modulation).
Ureido-Linked Piperidine Carboxamides
Ureido derivatives demonstrate how linker chemistry affects bioactivity:
- The target compound’s carboxamide linker offers a balance between rigidity and solubility compared to bulkier ureido groups .
Heterocyclic Hybrids
Triazole and thiazole moieties are explored for enhanced binding:
- Key Insight : Hybridization with triazole/thiazole rings (as in 9c) improves target engagement, but the target compound’s simpler benzimidazole-piperidine scaffold may prioritize synthetic accessibility .
Physicochemical and Pharmacological Profiles
Biological Activity
The compound 4-(1H-1,3-benzodiazol-2-yl)-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide is a novel chemical entity that has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound features a benzodiazole moiety linked to a piperidine ring, which is known for its diverse biological activities. The presence of the fluorophenyl group enhances its pharmacological profile.
Molecular Formula
- Molecular Formula : CHFNO
- Molecular Weight : 284.32 g/mol
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have indicated that derivatives of benzodiazole and piperidine exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines.
Case Study:
A study evaluated the cytotoxicity of related piperidine derivatives against MDA-MB 231 (breast cancer) and U87 MG (glioblastoma) cell lines. The results indicated that certain modifications to the benzodiazole structure significantly enhanced anticancer activity, with IC values ranging from 0.5 to 60 µM depending on the specific compound configuration .
| Compound | IC (µM) | Cell Line |
|---|---|---|
| Compound A | 0.64 | U87 MG |
| Compound B | 0.93 | MDA-MB 231 |
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound was assessed by measuring its ability to inhibit pro-inflammatory cytokines in vitro. Compounds with similar piperidine structures have demonstrated efficacy in reducing inflammation markers in various models.
Research Findings:
In a controlled study, compounds similar to the target showed a significant reduction in tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide (LPS)-stimulated macrophages, suggesting potential use in treating inflammatory diseases .
3. Antimicrobial Properties
The antimicrobial activity of benzodiazole derivatives is well-documented. The target compound's structure suggests potential effectiveness against bacterial strains.
Case Study:
A series of synthesized piperidine-benzodiazole compounds were evaluated for antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated that some derivatives exhibited strong inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 10 µg/mL .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Anticancer Mechanism : It is believed to induce apoptosis in cancer cells through the activation of caspase pathways.
- Anti-inflammatory Mechanism : The compound may inhibit the NF-kB signaling pathway, leading to decreased expression of inflammatory cytokines.
- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits protein synthesis.
Q & A
Basic Question: What are the key steps in synthesizing this compound, and how is purity ensured?
Answer:
The synthesis typically involves multi-step organic reactions, including:
- Coupling reactions to link the benzodiazolyl and fluorophenylmethyl groups to the piperidine-carboxamide core.
- Protection/deprotection strategies for reactive functional groups (e.g., amines) to avoid side reactions.
- Purification via column chromatography or recrystallization to isolate the final product.
Purity is validated using HPLC (>95% purity threshold) and NMR spectroscopy (1H/13C) to confirm structural integrity .
Basic Question: How is the compound structurally characterized?
Answer:
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR identifies aromatic protons (benzodiazolyl and fluorophenyl groups) and aliphatic protons (piperidine ring).
- 13C NMR confirms carbonyl carbons (carboxamide) and quaternary carbons.
- High-Resolution Mass Spectrometry (HR-MS): Validates molecular weight and formula.
- X-ray crystallography (if crystals are obtainable) provides absolute stereochemical configuration .
Advanced Question: How can reaction yields be optimized during synthesis?
Answer:
Optimization strategies include:
- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Catalyst use: Triethylamine or DMAP improves coupling efficiency in carboxamide formation.
- Temperature control: Low temperatures (−78°C to 0°C) minimize side reactions during sensitive steps (e.g., nitro group reduction).
- Real-time monitoring: TLC or LC-MS tracks reaction progress to halt at peak yield .
Advanced Question: How to resolve contradictions in biological activity data?
Answer:
Discrepancies in assays (e.g., IC50 variability) require:
- Dose-response validation: Replicate experiments across multiple cell lines or enzymatic batches.
- Orthogonal assays: Use SPR (surface plasmon resonance) to confirm binding affinity if enzymatic assays show inconsistency.
- Impurity profiling: Trace contaminants (e.g., unreacted intermediates) may interfere; re-purify the compound and retest .
Advanced Question: What computational methods predict target interactions?
Answer:
- Molecular docking: Models compound binding to bromodomains (e.g., BRD4) using software like AutoDock Vina. The fluorophenyl group often shows π-π stacking with aromatic residues.
- MD simulations: Assess binding stability over 100-ns trajectories (e.g., in GROMACS).
- QSAR models: Corrogate substituent effects (e.g., fluorophenyl vs. chlorophenyl) on activity .
Advanced Question: How do structural modifications impact bioactivity?
Answer:
Structure-Activity Relationship (SAR) insights:
- Fluorophenyl group: Enhances metabolic stability and membrane permeability via reduced CYP450 metabolism.
- Piperidine ring: Rigidity versus flexibility (e.g., N-methylation) alters binding pocket accommodation.
- Benzodiazolyl moiety: Electron-withdrawing groups improve affinity for kinase targets. Comparative studies with N-(4-fluorophenyl)-1-(triazolopyridazinyl)piperidine-4-carboxamide show ~3-fold potency differences .
Advanced Question: What strategies improve solubility and stability?
Answer:
- Salt formation: Hydrochloride salts enhance aqueous solubility.
- Co-solvent systems: Use DMSO/PBS mixtures for in vitro assays.
- Lyophilization: Stabilize the compound for long-term storage.
- Prodrug design: Esterify the carboxamide to improve bioavailability .
Advanced Question: What mechanisms underlie its bioactivity?
Answer:
Primary mechanisms include:
- Bromodomain inhibition: Disrupts acetyl-lysine recognition, downregulating oncogenes (e.g., MYC).
- Kinase modulation: The benzodiazolyl group chelates ATP-binding site metals (e.g., Mg²⁺ in PKC isoforms).
- Epigenetic effects: Alters histone acetylation patterns in cancer cells, validated via ChIP-seq .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
